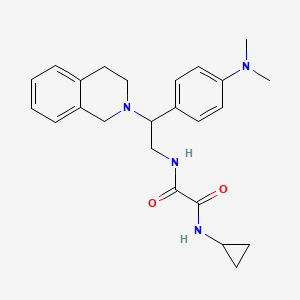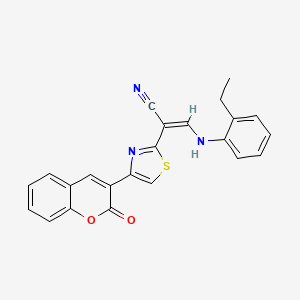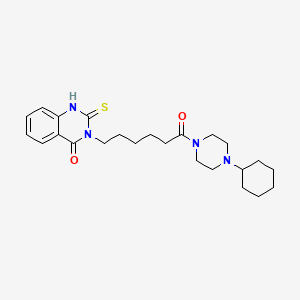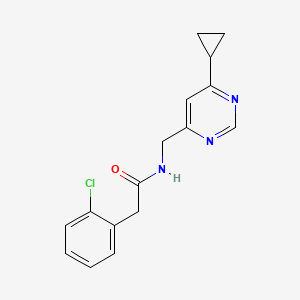
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
BenchChem offers high-quality N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
Research on orexin receptors, particularly the orexin-1 (OX1R) and orexin-2 (OX2R) receptors, has highlighted their role in sleep-wake modulation. A study by Dugovic et al. (2009) demonstrated that blockade of these receptors, especially OX2R, initiates and prolongs sleep, with implications for sleep disorders treatment (Dugovic et al., 2009).
Molecular Structure and Synthesis
The chemical structure and synthesis of similar compounds have been a focus of research. For instance, studies on isoquinoline derivatives and their synthesis offer insights into developing new compounds with potential therapeutic applications. Ding et al. (2009) and Elkholy and Morsy (2006) have contributed to this field with their research on the synthesis of related compounds (Ding, Wang, & Wu, 2009); (Elkholy & Morsy, 2006).
Potential Anticancer Applications
Isoquinoline derivatives have shown promise in cancer treatment. Studies by Ruchelman et al. (2004) and Lepiarczyk et al. (2015) indicate that certain derivatives exhibit potent cytotoxic activity against cancer cells, suggesting a role in chemotherapy (Ruchelman et al., 2004); (Lepiarczyk et al., 2015).
Pharmacological Development
The pharmacological development of isoquinoline derivatives, including their interactions with biological targets and potential therapeutic applications, has been a significant research area. For example, Kasai et al. (2012) and Madoux et al. (2008) have explored the design and synthesis of these compounds, assessing their biological activities and potential as therapeutic agents (Kasai et al., 2012); (Madoux et al., 2008).
Chemical and Physical Properties
Understanding the chemical and physical properties of isoquinoline derivatives is crucial for their application in drug design and synthesis. Research in this area, as demonstrated by Bauer et al. (2009) and Huang et al. (2018), involves exploring the molecular structures and interactions of these compounds (Bauer, Milić, & Modrić, 2009); (Huang et al., 2018).
properties
IUPAC Name |
N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-27(2)21-11-7-18(8-12-21)22(15-25-23(29)24(30)26-20-9-10-20)28-14-13-17-5-3-4-6-19(17)16-28/h3-8,11-12,20,22H,9-10,13-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHLSFROYGXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)



![1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2377791.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)


![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)



![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)